MT-DADMe-ImmA

Vue d'ensemble

Description

MT-DADMe-ImmA is an inhibitor of 5'-methylthioadenosine phosphorylase (MTAP; Ki = 1.7 nM). It increases levels of MTA, a product of polyamine metabolism, in FaDu human squamous cell carcinoma cells when used at a concentration of 1 µM. This compound (5, 9, and 21 mg/kg per day for 28 days) reduces tumor growth in a FaDu mouse xenograft model.

this compound is an inhibitor of human 5//'-methylthioadenosine phosphorylase (MTAP) with a Ki of 90 pM.

Activité Biologique

Methylthio-DADMe-Immucillin-A (MT-DADMe-ImmA) is a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), with significant implications for cancer treatment and bacterial quorum sensing. This compound operates primarily by increasing cellular levels of 5'-methylthioadenosine (MTA), leading to apoptosis in specific cancer cell lines while maintaining safety profiles in normal cells.

Inhibition of MTAP

This compound exhibits a remarkable affinity for MTAP, with an inhibition constant of approximately 1.7 nM . The compound acts as a transition-state analogue, mimicking the substrate MTA and disrupting its normal metabolic recycling pathway. This inhibition results in elevated MTA levels within cells, which has downstream effects on polyamine metabolism and cellular signaling pathways.

Induction of Apoptosis

The biological activity of this compound is particularly pronounced in head and neck squamous cell carcinoma (HNSCC) lines, such as FaDu and Cal27. Treatment with this compound leads to:

- Increased MTA Levels : This accumulation triggers apoptosis through mitochondrial pathways.

- Loss of Mitochondrial Membrane Potential : A critical step in the apoptotic process.

- G2/M Cell Cycle Arrest : Cells are halted in the G2 phase, preventing division.

- Activation of Caspases : Specifically, caspases involved in the apoptotic cascade are activated, leading to cell death .

In contrast, normal human fibroblast cell lines showed resilience to this compound treatment, highlighting its selective toxicity towards cancerous cells .

In Vitro Studies

In vitro experiments demonstrated that this compound effectively induced apoptosis in HNSCC cells while sparing non-cancerous fibroblast cells. The treatment resulted in significant changes in cellular polyamine concentrations and induced epigenetic modifications, evidenced by decreased CpG island methylation in treated FaDu cells .

In Vivo Efficacy

In mouse xenograft models, administration of this compound led to substantial tumor remission without observable toxicity. These findings underscore the potential for this compound as a therapeutic agent for cancers characterized by aberrant MTAP activity .

Quantitative Data

The following table summarizes key findings related to the biological activity of this compound:

Implications for Quorum Sensing

This compound also exhibits potential applications beyond oncology. It has been shown to inhibit methylthioadenosine nucleosidase (MTAN), affecting quorum sensing mechanisms in bacteria. This inhibition can disrupt biofilm formation and communication among bacterial populations, providing a novel approach to antibacterial therapy .

Bacterial Activity Data

The following table outlines the inhibitory effects of this compound on bacterial quorum sensing:

| Bacterial Strain | IC50 (nM) | Effect |

|---|---|---|

| E. coli O157:H7 | 600 | Disruption of autoinducer production |

| Vibrio cholerae | 125 | Inhibition of quorum sensing and biofilm formation |

Applications De Recherche Scientifique

MT-DADMe-ImmA, also known as Methylthio-DADMe-immucillin-A, is a compound with notable applications in scientific research, particularly in cancer treatment and antibacterial drug design . It functions primarily as an inhibitor of 5'-methylthioadenosine phosphorylase (MTAP) .

Cancer Treatment

This compound has demonstrated potential as an agent for cancer treatment, particularly in head and neck squamous cell carcinoma cells .

Mechanism of Action

this compound inhibits MTAP, leading to an increase in cellular concentrations of 5'-methylthioadenosine (MTA) . This combination decreases polyamines and induces apoptosis (programmed cell death) in cancer cell lines such as FaDu and Cal27 .

Selective Action

The compound exhibits selective action, inducing apoptosis in head and neck squamous cell carcinoma cell lines without affecting normal human fibroblast cell lines . This selectivity makes it a promising candidate for targeted cancer therapy .

Impact on Cancer Cells

Treatment with this compound causes several changes in sensitive cells :

- Loss of mitochondrial inner membrane potential

- G(2)/M arrest

- Activation of mitochondria-dependent caspases

- Apoptosis

In Vivo Studies

In a mouse xenograft model, this compound treatment resulted in tumor remission in FaDu tumors, indicating its potential for in vivo cancer therapy . this compound has also been shown to extend lifespan in an APC Min/+ mouse model of human familial adenomatous polyposis coli .

Epigenetic Effects

this compound treatment leads to decreased CpG island methylation in treated FaDu cells compared to untreated cells, suggesting cell-specific epigenetic effects .

Antibacterial Drug Design

This compound and its derivatives are potent inhibitors of 5′-methylthioadenosine nucleosidase (MTAN), a bacterial enzyme involved in quorum sensing .

Quorum Sensing Disruption

Bacteria use quorum sensing to communicate and coordinate gene expression . MTAN inhibitors like this compound disrupt autoinducer production, affecting this communication without inhibiting bacterial growth .

Inhibition of Autoinducer Production

this compound inhibits autoinducer-2 production in enterohemorrhagic Escherichia coli O157:H7, which reduces biofilm formation .

Transition State Analogues

Derivatized ImmucillinA (ImmA) and DADMe-ImmucillinA (DADMe-ImmA) are transition state analogues developed for MTAP and MTANs . These derivatives mimic the transition states of the enzymes, providing high affinity for noncovalent enzyme-inhibitor interactions .

Molecular Dynamics Simulations

Molecular dynamics simulations of MTAP apoenzyme and complexes with this compound show increased dynamic motion in the inhibited complexes . Variable temperature CD spectroscopy studies indicate remarkable protein thermal stability in complexes with transition-state analogues .

Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) experiments with this compound have been conducted to determine enthalpy values as a function of temperature, which helps in establishing heat capacity change for analogue binding .

Data Table

Analyse Des Réactions Chimiques

Transition-State Analogue Binding Mechanism

MT-DADMe-ImmA mimics the late dissociative transition state of 5'-methylthioadenosine (MTA) hydrolysis. Key features include:

-

A 5′-methylthioribocationic center replicating the ribosyl oxocarbenium ion intermediate .

-

A 9-deazaadenine base with N7 protonation to mimic the adenine leaving group’s electronic state .

-

Hydrophobic substituents (e.g., methylthio group) enhancing interactions with enzyme active sites .

Thermodynamic Parameters for SaMTAN Binding

| Parameter | First Catalytic Site | Second Catalytic Site |

|---|---|---|

| Dissociation Constant (K<sub>d</sub>) | 1.4 nM | 9 nM |

| ΔH (kcal/mol) | -10.1 | -5.3 |

| -TΔS (kcal/mol) | -1.9 | -5.7 |

| ΔG (kcal/mol) | -12.0 | -11.0 |

Negative cooperativity reduces second-site affinity by 6-fold, driven by structural rearrangements and altered entropy-enthalpy compensation .

Enzymatic Inhibition Kinetics

This compound exhibits slow-onset, tight-binding inhibition across MTAP/MTAN homologs:

Inhibition Constants (K<sub>i</sub>)

| Enzyme | K<sub>i</sub> | Organism |

|---|---|---|

| Human MTAP | 86 pM | Homo sapiens |

| V. cholerae MTAN | 73 pM | Vibrio cholerae |

| E. coli MTAN | 47 fM | Escherichia coli |

The picomolar-to-femtomolar affinity arises from transition-state mimicry, with K<sub>m</sub>/K<sub>i</sub> ratios >10<sup>8</sup> in bacterial homologs .

Structural and Dynamic Effects on Enzymes

-

Cysteine Reactivity Modulation : Binding this compound to one subunit of SaMTAN reduces cysteine labeling rates in the catalytic loop by 78%, indicating allosteric communication between dimeric subunits .

-

Mitochondrial Apoptosis Induction : In FaDu head/neck cancer cells, this compound elevates intracellular MTA (5′-methylthioadenosine), depletes polyamines, and triggers caspase-mediated apoptosis via mitochondrial membrane depolarization .

Heat Capacity Changes in MTAP Binding

Isothermal titration calorimetry (ITC) reveals contrasting thermodynamic profiles for this compound binding to human MTAP :

| Inhibitor | ΔC<sub>p</sub> (kcal/mol·K) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|

| This compound | -0.43 ± 0.02 | -3.1 | -7.5 |

| pCl-PhT-DADMe-ImmA | -0.37 ± 0.01 | -1.1 | -4.2 |

This compound’s larger negative ΔC<sub>p</sub> suggests greater solvent reorganization during binding compared to more hydrophobic analogues .

Biological Selectivity and Therapeutic Potential

-

Cancer Selectivity : this compound induces apoptosis in MTAP-positive head/neck squamous carcinomas (FaDu, Cal27) but spares MTAP-deficient breast cancer cells (MCF7) and normal fibroblasts .

-

Antibacterial Activity : In V. cholerae, this compound disrupts quorum sensing by blocking autoinducer-2 production (IC<sub>50</sub> = 70 pM) .

Comparative Analysis with Analogues

This compound outperforms earlier Immucillin derivatives due to:

-

Enhanced Hydrophobic Fit : Methylthio substitution improves active-site complementarity vs. ethylthio or benzylthio groups .

-

Reduced Entropic Penalty : The DADMe (di-deaza-methyl) scaffold minimizes conformational flexibility, lowering -TΔS contributions .

This synthesis of thermodynamic, kinetic, and structural data underscores this compound’s role as a paradigm for transition-state analogue design, with applications spanning oncology and antimicrobial therapy.

Propriétés

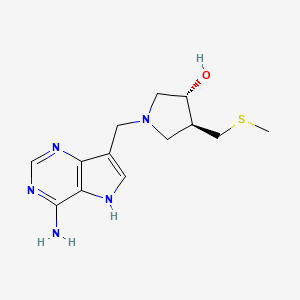

IUPAC Name |

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHMDFGHOCNNOE-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.